
DMTr-TNA-C(Bz)-amidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMTr-TNA-C(Bz)-amidite is a synthetic compound used in the field of nucleic acid chemistry. It is typically employed in the synthesis of modified oligonucleotides, which are short DNA or RNA molecules with various applications in research and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-TNA-C(Bz)-amidite involves multiple steps, starting from the appropriate nucleoside. The nucleoside is first protected with a dimethoxytrityl (DMTr) group to prevent unwanted reactions. The benzoyl (Bz) group is then introduced to protect the amino group. Finally, the amidite group is added to enable the compound’s incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
DMTr-TNA-C(Bz)-amidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protecting groups under mild conditions.
Substitution: Incorporation into oligonucleotides through phosphoramidite chemistry.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Acidic conditions for DMTr removal, basic conditions for Bz removal.
Coupling: Tetrazole or other activators in anhydrous conditions.
Major Products
The major products formed from these reactions are modified oligonucleotides with specific sequences and functionalities, used in various research and therapeutic applications.
Applications De Recherche Scientifique
DMTr-TNA-C(Bz)-amidite is widely used in:
Chemistry: Synthesis of modified oligonucleotides for structural studies.
Biology: Development of probes and primers for polymerase chain reaction (PCR) and sequencing.
Medicine: Creation of antisense oligonucleotides and small interfering RNA (siRNA) for gene therapy.
Industry: Production of diagnostic tools and biosensors.
Mécanisme D'action
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific nucleic acid sequences. This interaction can modulate gene expression, inhibit protein synthesis, or serve as a probe for detecting genetic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- DMTr-TNA-C(Bz)-phosphoramidite
- DMTr-TNA-C(Bz)-phosphate
- DMTr-TNA-C(Bz)-thiophosphoramidite
Uniqueness
DMTr-TNA-C(Bz)-amidite is unique due to its specific protecting groups and amidite functionality, which provide stability and reactivity for oligonucleotide synthesis. Compared to similar compounds, it offers improved efficiency and versatility in various applications.
Propriétés
Formule moléculaire |
C45H50N5O8P |
|---|---|
Poids moléculaire |
819.9 g/mol |
Nom IUPAC |
N-[1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C45H50N5O8P/c1-31(2)50(32(3)4)59(56-29-13-27-46)58-41-39(30-55-43(41)49-28-26-40(48-44(49)52)47-42(51)33-14-9-7-10-15-33)57-45(34-16-11-8-12-17-34,35-18-22-37(53-5)23-19-35)36-20-24-38(54-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,47,48,51,52)/t39-,41?,43+,59?/m0/s1 |
Clé InChI |
URCWUOWKRJMYKD-PKEKMKFOSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



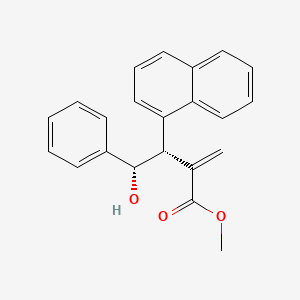
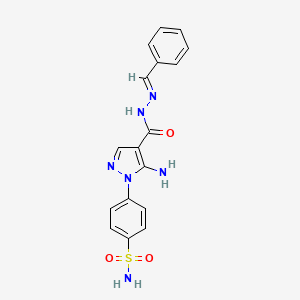
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)

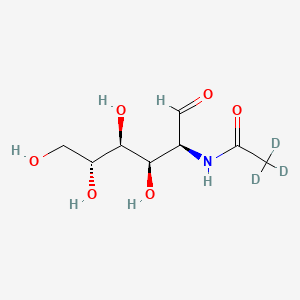
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
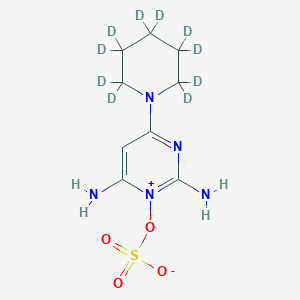
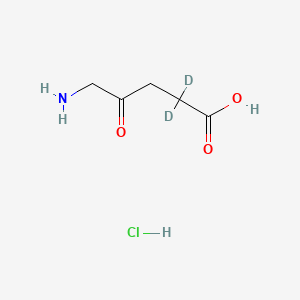
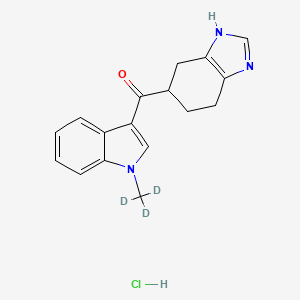

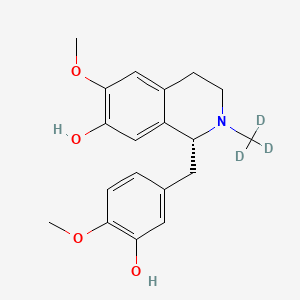
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
